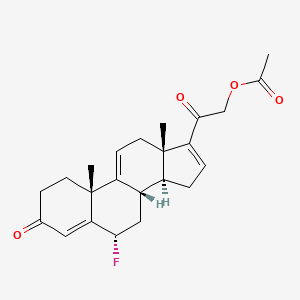
(6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione is a synthetic steroid compound It is characterized by the presence of an acetyloxy group at the 21st position, a fluorine atom at the 6th position, and a triene structure involving the 4th, 9th, and 16th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione typically involves multiple steps, starting from a suitable steroid precursor. The introduction of the fluorine atom at the 6th position can be achieved through fluorination reactions, while the acetyloxy group at the 21st position is introduced via acetylation. The triene structure is formed through a series of dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The final product is purified through techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluorine atom and acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroid compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products.
Wirkmechanismus
The mechanism of action of (6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This can result in anti-inflammatory, immunosuppressive, or other therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6Alpha,9Beta,11Beta)-9,11-Epoxy-6-fluoropregna-1,4,16-triene-3,20-dione
- (11β)-9-Fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione
Uniqueness
(6alpha)-21-(Acetyloxy)-6-fluoro-pregna-4,9(11),16-triene-3,20-dione is unique due to its specific functional groups and triene structure, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H27FO4 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
[2-[(6S,8S,10R,13S,14S)-6-fluoro-10,13-dimethyl-3-oxo-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H27FO4/c1-13(25)28-12-21(27)18-5-4-16-15-11-20(24)19-10-14(26)6-8-23(19,3)17(15)7-9-22(16,18)2/h5,7,10,15-16,20H,4,6,8-9,11-12H2,1-3H3/t15-,16-,20-,22-,23+/m0/s1 |
InChI-Schlüssel |
OLXHVZRVLGOTEU-XDCJFQGASA-N |
Isomerische SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)F)C |
Kanonische SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CC(C4=CC(=O)CCC34C)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















